molecular formula C24H28N4O3S B2434137 N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189728-61-7

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2434137
CAS RN: 1189728-61-7
M. Wt: 452.57
InChI Key: IJFRZVQVYVCGJO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • A study synthesized new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, including compounds structurally related to the specified compound, and evaluated their anticancer activity. Some analogs exhibited significant inhibition activity against the HCT 116 cancer cell line, indicating potential as anticancer agents (Kumar et al., 2019).

Antimicrobial Activity

  • Another study focused on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, closely related to the compound , which were investigated for their antimicrobial activities (Evren et al., 2019).

Metabolism Study

  • Research on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, a compound structurally similar to the target molecule, was conducted to understand its metabolic process and structural changes during metabolism (Varynskyi & Kaplaushenko, 2020).

Novel Drug Candidates

  • In the search for new therapeutic agents, a study identified a chemical compound targeting Matrix Metalloprotease-13 for early osteoarthritis. This compound, structurally related to the target molecule, showed promising results in attenuating IL-1β-induced MMP13 mRNA expression in a dose-dependent manner (Inagaki et al., 2022).

Antiviral Evaluation

  • A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to the target compound, were synthesized and evaluated for their antiviral activity, indicating the potential versatility of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).

Synthesis and Characterization

  • Studies have been conducted on the synthesis and characterization of new thiazolidinone derivatives containing coumarin moieties, related to the target compound, for their antibacterial and antioxidant activities (Hamdi et al., 2012).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-28-14-12-24(13-15-28)26-22(17-4-8-19(30-2)9-5-17)23(27-24)32-16-21(29)25-18-6-10-20(31-3)11-7-18/h4-11H,12-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFRZVQVYVCGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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